Hydrocortisone aceponate

Catalog No.
S530148
CAS No.
74050-20-7
M.F
C26H36O7
M. Wt
460.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrocortisone aceponate

CAS Number

74050-20-7

Product Name

Hydrocortisone aceponate

IUPAC Name

[(8S,9S,10R,11S,13S,14S,17R)-17-(2-acetyloxyacetyl)-11-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate

Molecular Formula

C26H36O7

Molecular Weight

460.6 g/mol

InChI

InChI=1S/C26H36O7/c1-5-22(31)33-26(21(30)14-32-15(2)27)11-9-19-18-7-6-16-12-17(28)8-10-24(16,3)23(18)20(29)13-25(19,26)4/h12,18-20,23,29H,5-11,13-14H2,1-4H3/t18-,19-,20-,23+,24-,25-,26-/m0/s1

InChI Key

MFBMYAOAMQLLPK-FZNHGJLXSA-N

SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C

Solubility

Soluble in DMSO

Synonyms

21-(acetyloxy)-11beta-hydroxy-17alpha-(propionyloxy)-4-pregnene-3,20-dione, hydrocortisone aceponate

Canonical SMILES

CCC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C)C(=O)COC(=O)C

Isomeric SMILES

CCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)O)C)C(=O)COC(=O)C

Description

The exact mass of the compound Hydrocortisone aceponate is 460.2461 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Physiological Effects of Drugs - Hormones, Hormone Substitutes, and Hormone Antagonists - Hormones - Adrenal Cortex Hormones - Hydroxycorticosteroids - 17-Hydroxycorticosteroids - Supplementary Records. It belongs to the ontological category of corticosteroid hormone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Otologicals, Corticosteroids and antiinfectives in combination -> Veterinary pharmacotherapeutic group. However, this does not mean our product can be used or applied in the same or a similar way.

Anti-inflammatory Effects

A key area of research focuses on hydrocortisone aceponate's anti-inflammatory properties. Studies demonstrate its ability to reduce inflammation by inhibiting the production of inflammatory mediators like cytokines and prostaglandins []. This mechanism helps alleviate symptoms like redness, itching, and swelling associated with various skin conditions.

For instance, a clinical trial evaluated the efficacy of hydrocortisone aceponate cream in treating atopic dermatitis in Indian patients. The results showed significant improvement in symptoms like itching and overall disease severity [].

Safety and Efficacy Studies

Another area of scientific exploration involves comparing hydrocortisone aceponate with other topical corticosteroids. Researchers assess its efficacy and safety profile relative to established treatments.

One study compared hydrocortisone aceponate cream with placebo for treating steroid-responsive dermatoses. The findings suggested that hydrocortisone aceponate was effective and well-tolerated, with a low incidence of side effects [].

Delivery Methods

Scientific research also investigates methods to improve the delivery of hydrocortisone aceponate to enhance its therapeutic effects. Techniques like liposomal encapsulation are being explored to increase drug penetration and potentially reduce side effects [].

Hydrocortisone aceponate is a synthetic corticosteroid with anti-inflammatory properties, primarily used in dermatological treatments. It is chemically classified as a diester of hydrocortisone, allowing it to penetrate the skin effectively while minimizing systemic absorption. The chemical formula for hydrocortisone aceponate is C26_{26}H36_{36}O7_{7}, and it has an average molecular weight of approximately 460.57 g/mol . This compound is often utilized in formulations for conditions such as atopic dermatitis and other inflammatory skin disorders due to its potent glucocorticoid activity .

Hydrocortisone aceponate acts as a topical corticosteroid. Once applied to the skin, it penetrates through the stratum corneum (outermost layer) and interacts with glucocorticoid receptors within skin cells []. This binding triggers a cascade of events, including:

  • Suppression of inflammatory mediators like cytokines and prostaglandins [].
  • Reduction of immune cell activity at the inflammation site [].
  • Inhibition of blood vessel dilation, leading to decreased redness and swelling [].

These combined effects contribute to the anti-inflammatory and anti-pruritic properties of hydrocortisone aceponate.

  • Local skin irritation, burning, or itching at the application site [].
  • Delayed wound healing with prolonged use [].
  • Potential for systemic absorption, particularly in large animals or with damaged skin, leading to adrenal gland suppression [].
Typical of corticosteroids. One significant reaction involves its interaction with the glucocorticoid receptor, where it forms a receptor-ligand complex that translocates to the nucleus, influencing gene expression related to inflammation and immune response . Additionally, hydrocortisone aceponate can be converted into other derivatives through esterification or hydrolysis processes, which may affect its potency and pharmacokinetics .

The biological activity of hydrocortisone aceponate is primarily characterized by its anti-inflammatory effects. Upon binding to the cytosolic glucocorticoid receptor, the complex modulates the transcription of genes involved in inflammation, leading to decreased production of pro-inflammatory mediators such as prostaglandins and leukotrienes . This mechanism also includes the induction of lipocortin-1, which inhibits phospholipase A2, further reducing eicosanoid synthesis . The compound exhibits a lower risk of systemic side effects compared to other corticosteroids due to its localized action when applied topically .

The synthesis of hydrocortisone aceponate typically involves the esterification of hydrocortisone with acetic anhydride or similar reagents under controlled conditions. This process allows for the formation of the diester structure that enhances the drug's penetration through the skin barrier while maintaining its therapeutic efficacy . Alternative methods may include modifications that introduce various functional groups to optimize pharmacological properties.

Hydrocortisone aceponate is primarily used in dermatology for treating inflammatory skin conditions. Its applications include:

  • Atopic Dermatitis: Effective in reducing symptoms associated with this chronic condition.
  • Contact Dermatitis: Alleviates inflammation and itching caused by allergic reactions.
  • Psoriasis: Helps manage flare-ups by reducing inflammation.
  • Veterinary Medicine: Used in treating similar skin conditions in animals .

The compound is often delivered in topical formulations such as sprays or ointments, allowing for targeted application.

Hydrocortisone aceponate has been studied for its interactions with various drugs and biological systems. Notably, it may enhance the immunosuppressive effects of certain medications like cladribine, indicating potential considerations when used concurrently with other immunosuppressants . Furthermore, studies have shown that while it effectively reduces inflammation, caution is advised regarding its use alongside other corticosteroids to avoid cumulative effects.

Several compounds share similarities with hydrocortisone aceponate in terms of structure and function. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
HydrocortisoneC21_{21}H30_{30}O5_{5}Natural corticosteroid; broader systemic effects.
DexamethasoneC22_{22}H29_{29}O5_{5}Potent synthetic corticosteroid; more systemic side effects.
BetamethasoneC22_{22}H29_{29}O5_{5}Strong anti-inflammatory; used for severe allergic reactions.
TriamcinoloneC21_{21}H27_{27}O6_{6}Intermediate potency; used in various inflammatory conditions.

Hydrocortisone aceponate stands out due to its unique diester configuration that enhances local efficacy while minimizing systemic absorption compared to these similar compounds. This makes it particularly valuable in dermatological applications where localized treatment is preferred.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

460.24610348 g/mol

Monoisotopic Mass

460.24610348 g/mol

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

2340UP1L2G

GHS Hazard Statements

Aggregated GHS information provided by 25 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H360 (96%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H373 (96%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For the relief of the inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses. Also used to treat endocrine (hormonal) disorders (adrenal insufficiency, Addisons disease). It is also used to treat many immune and allergic disorders, such as arthritis, lupus, severe psoriasis, severe asthma, ulcerative colitis, and Crohn's disease.
For symptomatic treatment of inflammatory and pruritic dermatoses in dogs. For alleviation of clinical signs associated with atopic dermatitis in dogs.

Pharmacology

Hydrocortisone is the most important human glucocorticoid. It is essential for life and regulates or supports a variety of important cardiovascular, metabolic, immunologic and homeostatic functions. Topical hydrocortisone is used for its anti-inflammatory or immunosuppressive properties to treat inflammation due to corticosteroid-responsive dermatoses. Glucocorticoids are a class of steroid hormones characterised by an ability to bind with the cortisol receptor and trigger a variety of important cardiovascular, metabolic, immunologic and homeostatic effects. Glucocorticoids are distinguished from mineralocorticoids and sex steroids by having different receptors, target cells, and effects. Technically, the term corticosteroid refers to both glucocorticoids and mineralocorticoids, but is often used as a synonym for glucocorticoid. Glucocorticoids suppress cell-mediated immunity. They act by inhibiting genes that code for the cytokines IL-1, IL-2, IL-3, IL-4, IL-5, IL-6, IL-8 and TNF-alpha, the most important of which is the IL-2. Reduced cytokine production limits T cell proliferation. Glucocorticoids also suppress humoral immunity, causing B cells to express lower amounts of IL-2 and IL-2 receptors. This diminishes both B cell clonal expansion and antibody synthesis. The diminished amounts of IL-2 also leads to fewer T lymphocyte cells being activated.

ATC Code

QS02CA03
QD07AC
D - Dermatologicals
D07 - Corticosteroids, dermatological preparations
D07A - Corticosteroids, plain
D07AC - Corticosteroids, potent (group iii)
D07AC16 - Hydrocortisone aceponate

Mechanism of Action

Hydrocortisone binds to the cytosolic glucocorticoid receptor. After binding the receptor the newly formed receptor-ligand complex translocates itself into the cell nucleus, where it binds to many glucocorticoid response elements (GRE) in the promoter region of the target genes. The DNA bound receptor then interacts with basic transcription factors, causing the increase in expression of specific target genes. The anti-inflammatory actions of corticosteroids are thought to involve lipocortins, phospholipase A2 inhibitory proteins which, through inhibition arachidonic acid, control the biosynthesis of prostaglandins and leukotrienes. Specifically glucocorticoids induce lipocortin-1 (annexin-1) synthesis, which then binds to cell membranes preventing the phospholipase A2 from coming into contact with its substrate arachidonic acid. This leads to diminished eicosanoid production. The cyclooxygenase (both COX-1 and COX-2) expression is also suppressed, potentiating the effect. In other words, the two main products in inflammation Prostaglandins and Leukotrienes are inhibited by the action of Glucocorticoids. Glucocorticoids also stimulate the lipocortin-1 escaping to the extracellular space, where it binds to the leukocyte membrane receptors and inhibits various inflammatory events: epithelial adhesion, emigration, chemotaxis, phagocytosis, respiratory burst and the release of various inflammatory mediators (lysosomal enzymes, cytokines, tissue plasminogen activator, chemokines etc.) from neutrophils, macrophages and mastocytes. Additionally the immune system is suppressed by corticosteroids due to a decrease in the function of the lymphatic system, a reduction in immunoglobulin and complement concentrations, the precipitation of lymphocytopenia, and interference with antigen-antibody binding.

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
3-Ketosteroid receptor
NR3C1 (GR) [HSA:2908] [KO:K05771]

Pictograms

Health Hazard

Health Hazard

Other CAS

74050-20-7

Absorption Distribution and Excretion

Topical corticosteroids can be absorbed from normal intact skin. Inflammation and/or other disease processes in the skin increase percutaneous absorption.
Corticosteroids are metabolized primarily in the liver and are then excreted by the kidneys. Some of the topical corticosteroids and their metabolites are also excreted into the bile.

Metabolism Metabolites

Primarily hepatic via CYP3A4

Wikipedia

Hydrocortisone_aceponate
Thromboxane_A2

Biological Half Life

6-8 hours

Use Classification

Veterinary drugs -> Corticosteroids, dermatological preparations -> Veterinary pharmacotherapeutic group -> EMA Drug Category
Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Nuttall TJ, McEwan NA, Bensignor E, Cornegliani L, Löwenstein C, Rème CA. Comparable efficacy of a topical 0.0584% hydrocortisone aceponate spray and oral ciclosporin in treating canine atopic dermatitis. Vet Dermatol. 2012 Feb;23(1):4-10, e1-2. doi: 10.1111/j.1365-3164.2011.00992.x. Epub 2011 Jul 1. PubMed PMID: 21718368.
2: Schmidt V, Buckley LM, McEwan NA, Rème CA, Nuttall TJ. Efficacy of a 0.0584% hydrocortisone aceponate spray in presumed feline allergic dermatitis: an open label pilot study. Vet Dermatol. 2012 Feb;23(1):11-6, e3-4. doi: 10.1111/j.1365-3164.2011.00993.x. Epub 2011 Jul 1. PubMed PMID: 21718369.
3: Nam EH, Park SH, Jung JY, Han SH, Youn HY, Chae JS, Hwang CY. Evaluation of the effect of a 0.0584% hydrocortisone aceponate spray on clinical signs and skin barrier function in dogs with atopic dermatitis. J Vet Sci. 2012 Jun;13(2):187-91. PubMed PMID: 22705741; PubMed Central PMCID: PMC3386344.
4: Wohlrab J, Beck GM, Neubert RH, Sischka U, Kreft B. Hydrocortisone aceponate activity and benefit/risk ratio in relation to reference topical glucocorticoids. Skin Pharmacol Physiol. 2010;23(4):177-82. doi: 10.1159/000288164. Epub 2010 Feb 25. PubMed PMID: 20185975.
5: Schmidt V, McEwan N, Nuttall T. Hydrocortisone aceponate. J Small Anim Pract. 2009 Jun;50(6):317. doi: 10.1111/j.1748-5827.2009.00776.x. PubMed PMID: 19527428.
6: Bonneau S, Skowronski V, Sanquer A, Maynard L, Eun HM. Therapeutic efficacy of topical hydrocortisone aceponate in experimental flea-allergy dermatitis in dogs. Aust Vet J. 2009 Jul;87(7):287-91. doi: 10.1111/j.1751-0813.2009.00447.x. PubMed PMID: 19573156.
7: Mukhopadhyay AK, Baghel V. A study to evaluate the efficacy and safety of hydrocortisone aceponate 0.127% lipophilic cream in steroid responsive dermatoses in Indian patients. Indian J Dermatol Venereol Leprol. 2010 Sep-Oct;76(5):591. doi: 10.4103/0378-6323.69093. PubMed PMID: 20827017.
8: Schmidt V, McEwan N, Nuttall T. Hydrocortisone aceponate is a potent and safe glucocorticoid. Vet Dermatol. 2009 Jun;20(3):199. doi: 10.1111/j.1365-3164.2009.00777.x. PubMed PMID: 19490577.
9: Nuttall T, Mueller R, Bensignor E, Verde M, Noli C, Schmidt V, Rème C. Efficacy of a 0.0584% hydrocortisone aceponate spray in the management of canine atopic dermatitis: a randomised, double blind, placebo-controlled trial. Vet Dermatol. 2009 Jun;20(3):191-8. doi: 10.1111/j.1365-3164.2009.00756.x. Epub 2009 Apr 3. PubMed PMID: 19374721.
10: El Sayed F, Ammoury A, Launais F, Bazex J. Contact dermatitis to hydrocortisone aceponate in Efficort cream inducing widespread reaction. Contact Dermatitis. 2005 Oct;53(4):242-3. PubMed PMID: 16191032.
11: Görmar FE, Bernd A, Holzmann H. [The effect of hydrocortisone aceponate on proliferation, total protein synthesis and collagen synthesis in human skin fibroblasts in vitro]. Arzneimittelforschung. 1990 Feb;40(2 Pt 1):192-6. German. PubMed PMID: 2334460.
12: Lourenço AM, Schmidt V, São Braz B, Nóbrega D, Nunes T, Duarte-Correia JH, Matias D, Maruhashi E, Rème CA, Nuttall T. Efficacy of proactive long-term maintenance therapy of canine atopic dermatitis with 0.0584% hydrocortisone aceponate spray: a double-blind placebo controlled pilot study. Vet Dermatol. 2016 Apr;27(2):88-92e25. doi: 10.1111/vde.12285. Epub 2016 Jan 25. PubMed PMID: 26804943.
13: Schäfer-Korting M, Korting HC, Kerscher MJ, Lenhard S. Prednicarbate activity and benefit/risk ratio in relation to other topical glucocorticoids. Clin Pharmacol Ther. 1993 Oct;54(4):448-56. PubMed PMID: 8222488.
14: Bizikova P, Linder KE, Paps J, Olivry T. Effect of a novel topical diester glucocorticoid spray on immediate- and late-phase cutaneous allergic reactions in Maltese-beagle atopic dogs: a placebo-controlled study. Vet Dermatol. 2010 Feb;21(1):70-9. doi: 10.1111/j.1365-3164.2009.00782.x. PubMed PMID: 20187913.
15: Kerscher MJ, Korting HC. Topical glucocorticoids of the non-fluorinated double-ester type. Lack of atrophogenicity in normal skin as assessed by high-frequency ultrasound. Acta Derm Venereol. 1992;72(3):214-6. PubMed PMID: 1357864.
16: Uri M, Buckley LM, Marriage L, McEwan N, Schmidt VM. A pilot study comparing in vitro efficacy of topical preparations against veterinary pathogens. Vet Dermatol. 2016 Jun;27(3):152-e39. doi: 10.1111/vde.12306. Epub 2016 Apr 24. PubMed PMID: 27109449.
17: Perego R, Proverbio D, Zuccaro A, Spada E. Low-level laser therapy: Case-control study in dogs with sterile pyogranulomatous pododermatitis. Vet World. 2016 Aug;9(8):882-7. doi: 10.14202/vetworld.2016.882-887. Epub 2016 Aug 22. PubMed PMID: 27651678; PubMed Central PMCID: PMC5021839.
18: Fujimura M, Ishimaru H. Influence of a Diester Glucocorticoid Spray on the Cortisol Level and the CCR4(+) CD4(+) Lymphocytes in Dogs with Atopic Dermatitis: Open Study. J Vet Med. 2014;2014:492735. doi: 10.1155/2014/492735. Epub 2014 Sep 21. Erratum in: J Vet Med. 2016;2016:6510347. PubMed PMID: 26464935; PubMed Central PMCID: PMC4590839.
19: Korting HC. Topical glucocorticoids and thinning of normal skin as to be assessed by ultrasound. Curr Probl Dermatol. 1993;21:114-21. PubMed PMID: 8299364.
20: Niedner R. [Risk of atrophy induced by recent topical glucocorticoids]. Hautarzt. 1995 Nov;46(11):812. German. PubMed PMID: 8641891.

Explore Compound Types